
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethanamine group attached to the oxadiazole ring, which is further substituted with a 4-isopropoxy-3,5-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where the oxadiazole ring is reacted with an appropriate amine.
Introduction of the 4-Isopropoxy-3,5-dimethylphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethanamine group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures, such as oxazoles or thiazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the phenyl group or the oxadiazole ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(4-Isopropoxy-3,5-dimethylphenyl)ethanol: This compound has a similar phenyl group but lacks the oxadiazole ring and ethanamine group.
1-(4-Isopropoxy-3,5-dimethylphenyl)ethanone: This compound has a similar phenyl group but contains a ketone group instead of the oxadiazole ring and ethanamine group.
1-(4-Isopropoxy-3,5-dimethylphenyl)ethane: This compound has a similar phenyl group but lacks the oxadiazole ring and ethanamine group.
The uniqueness of this compound lies in its combination of the oxadiazole ring, ethanamine group, and substituted phenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
1-[3-(3,5-dimethyl-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C15H21N3O2/c1-8(2)19-13-9(3)6-12(7-10(13)4)14-17-15(11(5)16)20-18-14/h6-8,11H,16H2,1-5H3 |
Clé InChI |
DSQXDRAAXHFUCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC(C)C)C)C2=NOC(=N2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


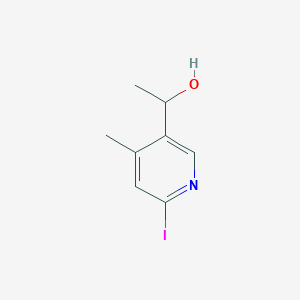




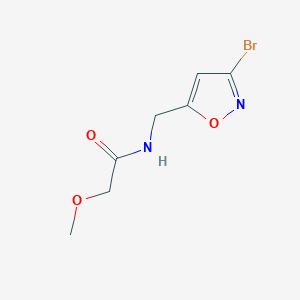
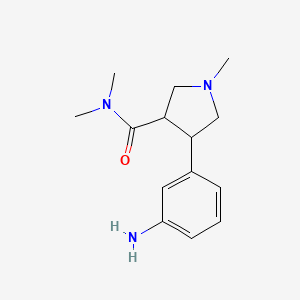

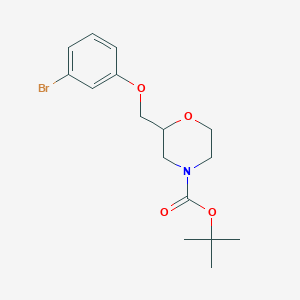
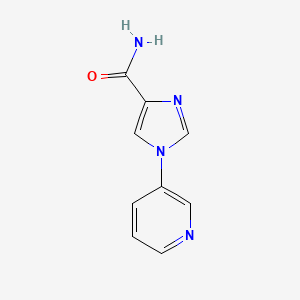
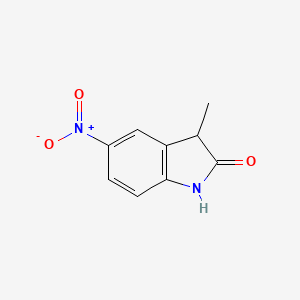

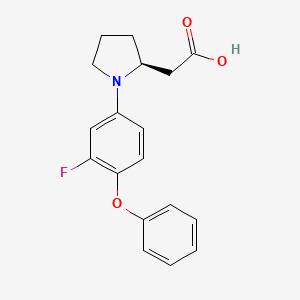
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
